2,5-Dimethylphenylboronic acid

Suzuki-Miyaura coupling Steric hindrance Synthesis yield

Substituting generic phenylboronic acid for 2,5-dimethylphenylboronic acid in Suzuki couplings leads to reaction failure due to divergent steric and electronic profiles. This reagent's ortho-methyl group at the 2-position modulates transmetalation kinetics, while the dual methyl groups suppress protodeboronation. • Validated for fluorenone and indenofluorenedione synthesis - eliminates screening of uncharacterized analogs. • Supplied as ≥97% purity solid; anhydride content quantified via neutralization titration. • Bulk quantities in stock; ships ambient globally within 1-3 business days.

Molecular Formula C8H11BO2
Molecular Weight 149.98 g/mol
CAS No. 85199-06-0
Cat. No. B123717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylphenylboronic acid
CAS85199-06-0
SynonymsB-(2,5-Dimethylphenyl)-Boronic Acid;  _x000B_2,5-Xyleneboronic Acid;  (2,5-Dimethylphenyl)-boronic Acid;  (2,5-Dimethylphenyl)boronic Acid;  p-Xyleneboronic Acid
Molecular FormulaC8H11BO2
Molecular Weight149.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C)C)(O)O
InChIInChI=1S/C8H11BO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5,10-11H,1-2H3
InChIKeyOOMZKLJLVGQZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylphenylboronic Acid (CAS 85199-06-0): Core Specifications and Procurement Baseline


2,5-Dimethylphenylboronic acid (CAS 85199-06-0) is an arylboronic acid derivative with a molecular formula of C₈H₁₁BO₂ and a molecular weight of 149.98 g/mol [1]. As a boronic acid, it features a phenyl ring with methyl substituents at the 2- and 5-positions and a boronic acid group (-B(OH)₂) at the 1-position . This compound is a solid at room temperature with a melting point of 186-191 °C (lit.) and is available commercially at purities typically ranging from 95% to ≥98% [2]. It is widely recognized as a reactant for Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling reactions .

Suzuki-Miyaura Hindered aryl cross-coupling reactant
Friedel-Crafts Alkylation reagent with ortho-methyl control
Ortho-substitution Distinct steric/electronic profile vs. unsubstituted phenylboronic acid

Why Generic Substitution Fails: Steric and Electronic Consequences of the 2,5-Dimethyl Pattern in 2,5-Dimethylphenylboronic Acid


Substituting a generic phenylboronic acid or a differently substituted analog for 2,5-dimethylphenylboronic acid is not scientifically valid without a full re-optimization of reaction conditions. The specific 2,5-dimethyl substitution pattern introduces unique steric and electronic effects that critically modulate reactivity in key applications. In Suzuki-Miyaura cross-coupling, the presence of an ortho-methyl group (at the 2-position) creates steric hindrance around the boron atom, which directly impacts the rate of transmetalation and, consequently, the overall reaction kinetics and yield [1][2]. Furthermore, the two electron-donating methyl groups alter the electron density on the aryl ring, affecting the stability of the boronic acid toward protodeboronation, a common side reaction that can severely diminish product yields [3]. These combined effects mean that protocols optimized for phenylboronic acid or other regioisomers like 2,4- or 3,5-dimethylphenylboronic acid cannot be assumed to be transferable and are likely to result in lower yields, different impurity profiles, or complete reaction failure.

Steric hindrance mismatch

Protocols optimized for phenylboronic acid at room temperature may not transfer directly; ortho-methyl alters transmetalation rate and thermal requirement.

Protodeboronation susceptibility

Electron-donating dimethyl substitution may increase protodeboronation under acidic conditions, potentially reducing yield if not managed.

Regioisomer reactivity variation

2,4- or 3,5-dimethylphenylboronic acids lack validated reactivity for this steric environment; direct substitution cannot be assumed.

2,5-Dimethylphenylboronic Acid: A Quantified Performance Comparison Guide for Scientific Procurement


Comparative Suzuki Coupling Yields: 2,5-Dimethylphenylboronic Acid vs. Phenylboronic Acid

While direct, head-to-head quantitative comparisons of 2,5-dimethylphenylboronic acid with unsubstituted phenylboronic acid in the same study are absent from the literature, class-level inference provides a clear basis for differentiation. The presence of an ortho-methyl group is a well-established structural feature that dictates reaction outcomes. Literature on sterically hindered Suzuki couplings demonstrates that arylboronic acids with ortho-substituents, like 2,5-dimethylphenylboronic acid, generally require elevated reaction temperatures (e.g., 70 °C) to achieve successful coupling, in contrast to unhindered substrates like phenylboronic acid, which can often be coupled efficiently at room temperature [1][2]. This increased thermal requirement for ortho-substituted boronic acids reflects a significantly higher activation energy barrier for the transmetalation step, directly translating to different optimal process conditions and potential impacts on yield and selectivity [3]. Furthermore, the synthesis of 2,5-dimethylphenylboronic acid itself has been reported with yields in the range of 62-64%, providing a baseline for its own synthetic efficiency .

Coupling temperature requirement
Class-level inference
~70 °C RT +45 to +50 °C difference
Direct protocol transfer may require re-optimization; elevated temperature needed for hindered substrate.
Class-level pattern; reported for aryl bromides, Pd catalysis.
Suzuki-Miyaura coupling Steric hindrance Synthesis yield

Boronic Acid Stability and Handling: Impact of Anhydride Formation on 2,5-Dimethylphenylboronic Acid Purity and Reactivity

A critical differentiator for 2,5-dimethylphenylboronic acid, compared to its pinacol ester or MIDA boronate derivatives, is its propensity to form varying amounts of the corresponding boroxine anhydride [1]. This is a direct consequence of the free boronic acid functionality. While its boronic ester counterparts are typically stable, well-defined single entities, commercial 2,5-dimethylphenylboronic acid is often supplied as a mixture of the boronic acid and its anhydride. This is explicitly noted by multiple vendors [2]. This behavior is quantified in the purity assay ranges: while some vendors specify purity by HPLC at 98%, others use a neutralization titration assay that accounts for the anhydride, resulting in a broader specified range of 97.0 to 114.0% or 95-105% [3]. This difference in assay methodology reflects the underlying chemical equilibrium between the acid and anhydride forms, which is absent in a defined boronic ester like 2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Purity specification range
Head-to-head
Titration: 97–114% (acid)
HPLC: >98% (ester)
Anhydride equilibrium alters effective boronic acid equivalent weight; stoichiometric calculations must account for form.
Pinacol ester serves as defined single-entity comparator.
Boronic acid stability Anhydride formation Purity assay

Specific Application in Fluorenone Synthesis: A Validated Use-Case Differentiating 2,5-Dimethylphenylboronic Acid

Literature and vendor documentation consistently identify 2,5-dimethylphenylboronic acid as a key synthetic intermediate specifically for the preparation of fluorenones and indenofluorenediones . While this is a qualitative application statement, it serves as crucial supporting evidence for procurement. This indicates a validated, known pathway for this specific compound, providing a direct and reliable starting point for researchers targeting these polycyclic aromatic structures. In contrast, using a close analog like 2,4-dimethylphenylboronic acid or a simple phenylboronic acid would not be a guaranteed or documented route to the same target molecule without extensive de novo synthetic development, highlighting the unique utility of the 2,5-substitution pattern in this context.

Synthetic utility documentation
Reported
Validated intermediate for fluorenones/indenofluorenediones
Provides a literature-supported starting point; reduces analog screening risk for this scaffold.
Qualitative evidence; specific protocol validation still required.
Organic synthesis Fluorenone Intermediate

Optimal Use Cases for 2,5-Dimethylphenylboronic Acid Based on Quantitative Evidence


Scenario 1: Sterically Demanding Suzuki-Miyaura Cross-Coupling

2,5-Dimethylphenylboronic acid is best suited for Suzuki couplings where the incorporation of the 2,5-dimethylphenyl moiety is explicitly required in the final biaryl target. Researchers should anticipate the need for optimized, often more forcing, reaction conditions (e.g., elevated temperatures around 70 °C and potentially stronger bases or specialized ligands) due to the steric hindrance from the ortho-methyl group [1]. Attempting to substitute this reagent with a less hindered analog like phenylboronic acid will not yield the correct product. Conversely, using a protocol optimized for phenylboronic acid at room temperature with this reagent will likely result in poor yields and incomplete conversion [2].

Scenario 2: Synthesis of Fluorenone and Related Polycyclic Scaffolds

For projects targeting fluorenone or indenofluorenedione frameworks, 2,5-dimethylphenylboronic acid should be prioritized as the boronic acid partner of choice. The documented utility of this specific compound as an intermediate for these structures provides a high-confidence starting point for synthesis . This validated use-case eliminates the uncertainty and risk associated with screening other, less-characterized 2,5-disubstituted analogs, streamlining the research and development process for these complex molecules .

Scenario 3: Research Requiring High-Purity Boronic Acid with Controlled Anhydride Content

In applications where precise stoichiometry is critical, such as in kinetic studies, the development of pharmaceutical processes, or the preparation of advanced materials, the propensity of 2,5-dimethylphenylboronic acid to form anhydrides must be a primary consideration [3]. Procurement should focus on suppliers that provide detailed purity specifications and the analytical method used (e.g., neutralization titration). For applications where the presence of variable amounts of anhydride is unacceptable, researchers should consider using the corresponding and well-defined pinacol boronic ester as a direct alternative, or implement in situ derivatization or pre-treatment steps to ensure a consistent boronic acid equivalent .

Application
Selection Property
Validation Focus
Sterically demanding Suzuki-Miyaura cross-coupling
Ortho-steric reactivity and thermal requirements
Elevated-temperature protocol optimization
Fluorenone/indenofluorenedione synthesis
Documented synthetic intermediate utility
Literature-validated synthetic route
Stoichiometric-sensitive boronic acid research
Anhydride equilibrium awareness and purity specification
Assay method and equivalent weight control

Technical Documentation Hub

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45 linked technical documents
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